Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl
Description
X-ray Crystallography
While direct crystallographic data for this compound are limited, related structures, such as (1S,3R)-3-aminocyclohexanecarboxylic acid (PubChem CID: 7005079), have been resolved (CCDC 706049). These studies reveal:
Conformational Analysis
The compound’s stability is influenced by substituent positioning:
- Axial vs. equatorial preferences : The isopropyl ester group favors an axial position to avoid steric clashes with the cyclohexane ring’s hydrogens.
- Amine group interactions : The protonated amine forms ionic interactions with the chloride counterion, stabilizing the hydrochloride salt form.
Comparative Analysis with Cis-Trans Isomers
Key Differences Between (1S,3R) and Cis/Trans Isomers
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
propan-2-yl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m0./s1 |
InChI Key |
ZLCRHJGJWZOSGB-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCC[C@H](C1)N.Cl |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Amination
- Starting Material : A cyclohexanone derivative with a pre-determined stereochemistry.
- Reaction Conditions :
- Use of chiral catalysts or auxiliaries to ensure the correct (1S,3R) stereochemistry.
- Typical reagents include ammonia or amine derivatives under controlled conditions.
- Outcome : Formation of the aminocyclohexane intermediate with high enantiomeric excess.
Esterification
- Reagents : Isopropanol and a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
- Conditions :
- Reaction carried out under reflux to drive ester formation.
- Solvent: Anhydrous conditions are maintained using solvents like toluene or dichloromethane (DCM).
- Outcome : Formation of the isopropyl ester of (1S,3R)-3-aminocyclohexane-1-carboxylic acid.
Hydrochloride Salt Formation
- Reagents : Hydrogen chloride gas or concentrated hydrochloric acid.
- Conditions :
- The reaction mixture is cooled to low temperatures (0–5°C) to avoid decomposition.
- The product is precipitated by introducing HCl gas into an ethereal solution of the ester.
- Outcome : Crystalline Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride.
Alternative Green Synthesis
A biosynthetic approach has been explored for related compounds, focusing on environmental sustainability:
Enzymatic Catalysis
- Catalyst : Laccase enzyme extracted from natural sources such as raw lacquer.
- Process :
- Reaction between isopropanol and ammonia water at mild temperatures (38–40°C).
- Laccase facilitates the amination step with minimal by-products.
- Distillation and subsequent reaction with HCl yield the hydrochloride salt.
This method reduces energy consumption and avoids harsh chemicals, making it an eco-friendly alternative.
Key Parameters and Challenges
| Step | Key Parameters | Challenges |
|---|---|---|
| Stereoselective Amination | Catalyst selection, temperature control | Achieving high enantiomeric purity |
| Esterification | Water removal, solvent choice | Avoiding side reactions |
| Hydrochloride Formation | Temperature control, HCl introduction | Ensuring complete conversion to salt |
Chemical Reactions Analysis
Types of Reactions
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
Pharmaceutical Development
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to be utilized in the development of medications that target specific biological pathways.
Key Characteristics:
- Molecular Formula: C10H18ClN
- Molecular Weight: Approximately 221.73 g/mol
- Solubility: Soluble in water, making it suitable for formulations requiring aqueous solutions.
Potential Uses:
- Neuromodulation: Research indicates that this compound may influence neurotransmitter systems, potentially impacting conditions such as pain and anxiety. Similar compounds have been shown to act as inhibitors of receptors or enzymes involved in neurochemical pathways, suggesting a similar pharmacological profile for isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride.
Studies have highlighted the compound's potential biological activities, particularly in neuromodulation. It may interact with various biological targets, including neurotransmitter receptors and enzymes.
Interaction Profiles:
- Receptor Inhibition: The compound may inhibit specific receptors involved in neurotransmission, which could be beneficial in treating neurological disorders.
- Enzyme Modulation: It may also affect enzymes that play a role in metabolic pathways related to neurochemistry.
Synthesis and Chemical Research
The synthesis of isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves several steps that ensure high yields and purity. The synthesis process is crucial for its application in both research and industrial settings.
Synthesis Steps:
- Starting Materials: The synthesis begins with readily available precursors.
- Reagents: Specific reagents are used to facilitate the formation of the desired amine and carboxylate functionalities.
- Purification: The final product undergoes purification processes to achieve the required quality for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Methyl (1S,3R)-3-Aminocyclohexane-1-Carboxylate (CAS 761386-09-8)
- Molecular Formula: C₈H₁₅NO₂
- Key Differences : Substitution of the isopropyl ester with a methyl ester reduces steric bulk and alters lipophilicity.
- Physical Properties : Lower molecular weight (157.21 g/mol vs. ~215 g/mol for the isopropyl-HCl form). Storage requires freezing (-20°C) under inert atmospheres due to instability .
- Hazards : Shares similar hazards (skin/eye irritation, H315/H318) but lacks HCl salt-related corrosivity .
(1S,3R)-3-Amino-Cyclohexane-1-Carboxylic Acid
- Molecular Formula: C₇H₁₁NO₂
- Key Differences : Replaces the isopropyl ester with a carboxylic acid group, increasing polarity and reducing membrane permeability.
- Synthesis : Derived from 3-cyclohexenecarboxylic acid via Hu et al.’s method (2006), confirmed by single-crystal X-ray diffraction .
- Applications : Primarily a precursor for peptide synthesis or metal-chelating agents.
(1S,3R)-3-Amino-1-Isopropylcyclopentane-1-Carboxylic Acid (CAS 1017018-78-8)
- Molecular Formula: C₉H₁₇NO₂
- Key Differences : Cyclopentane ring (5-membered) introduces conformational strain vs. cyclohexane’s chair stability. The isopropyl group is directly attached to the ring, altering steric and electronic profiles .
- Applications: Potential use in constrained peptide analogs or kinase inhibitors.
Stereoisomers and Enantiomers
The (1S,3R) configuration is critical for biological activity. For example, enzymatic resolution using Novozym 435 achieves >99% enantiomeric excess (ee) in acetylation reactions, ensuring high purity for pharmaceutical use . In contrast, mismatched stereochemistry (e.g., 1R,3S) could result in inactive or toxic derivatives.
Data Table: Comparative Analysis
Biological Activity
Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with potential biological activities, particularly in the realm of neuromodulation. It is characterized by its unique stereochemistry and molecular structure, which may influence its interactions with various biological targets. The compound is soluble in water and has a molecular weight of approximately 221.73 g/mol, making it suitable for pharmaceutical applications.
Research indicates that isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride may interact with neurotransmitter systems, potentially influencing conditions such as pain and anxiety. Similar compounds have been studied for their ability to act as inhibitors of specific receptors or enzymes involved in neurochemical pathways. This suggests that the compound could play a role in modulating neurotransmission and may have therapeutic implications for various neurological disorders.
Interaction Profiles
Studies have shown that the compound interacts with multiple biological targets. Techniques such as molecular docking and receptor binding assays are employed to assess these interactions, which are crucial for understanding its pharmacological potential and safety profile.
| Biological Target | Interaction Type | Potential Effects |
|---|---|---|
| NMDA Receptors | Inhibition | Modulation of pain perception |
| GABA Receptors | Agonism | Anxiolytic effects |
| Serotonin Receptors | Partial Agonism | Mood regulation |
Case Studies
- Neuromodulation Effects : In a study examining the effects of isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride on pain models in rodents, the compound demonstrated significant analgesic properties when administered at specific dosages. The study utilized behavioral assays to measure pain response, indicating a potential mechanism involving NMDA receptor modulation.
- Anxiety Models : Another case study focused on the anxiolytic effects of the compound in a chronic stress model. Results showed that treatment with isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride led to reduced anxiety-like behaviors compared to control groups, suggesting its efficacy as a potential therapeutic agent for anxiety disorders.
Comparative Analysis with Related Compounds
The uniqueness of isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride lies in its specific stereochemistry, which may confer distinct biological activities compared to structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-aminocyclohexane-1-carboxylate HCl | C10H16ClNO2 | Different stereochemistry; potential alternative effects |
| Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate HCl | C10H16ClNO2 | Different activity profile due to stereochemical variation |
| (1R,3S)-Methyl 3-aminocyclohexanecarboxylate HCl | C10H17ClNO2 | Similar amine functionality; different position affecting activity |
These comparisons highlight how subtle changes in molecular structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
